molecular formula C13H14N2O4S B7557108 2-[(3-Cyanophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid

2-[(3-Cyanophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid

Cat. No. B7557108
M. Wt: 294.33 g/mol
InChI Key: FGTYJXOUCCJSAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Cyanophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid, also known as CPMAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPMAA is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to exhibit potent anti-inflammatory and analgesic effects.

Mechanism of Action

2-[(3-Cyanophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX enzymes. COX enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. 2-[(3-Cyanophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid inhibits the activity of COX enzymes by binding to the active site of the enzyme, thereby preventing the conversion of arachidonic acid into prostaglandins.
Biochemical and Physiological Effects:
2-[(3-Cyanophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. 2-[(3-Cyanophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has also been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. However, the exact biochemical and physiological effects of 2-[(3-Cyanophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid are still under investigation.

Advantages and Limitations for Lab Experiments

2-[(3-Cyanophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has several advantages for lab experiments, including its potent anti-inflammatory and analgesic effects, as well as its anticancer properties. However, 2-[(3-Cyanophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid also has several limitations, including its potential toxicity and the need for further investigation into its biochemical and physiological effects.

Future Directions

There are several future directions for the research on 2-[(3-Cyanophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid. One potential direction is to investigate the potential use of 2-[(3-Cyanophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid in the treatment of various inflammatory and pain-related conditions such as arthritis and neuropathic pain. Another potential direction is to investigate the potential use of 2-[(3-Cyanophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid in the treatment of various types of cancer. Further research is also needed to investigate the biochemical and physiological effects of 2-[(3-Cyanophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid and to determine its potential toxicity in humans.

Synthesis Methods

The synthesis of 2-[(3-Cyanophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid involves the reaction of 3-cyanobenzenesulfonyl chloride with cyclopropylmethylamine followed by the addition of glycine. This reaction yields 2-[(3-Cyanophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid as a white crystalline solid with a melting point of 170-172°C. The purity of 2-[(3-Cyanophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

2-[(3-Cyanophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has been extensively studied for its potential applications in various fields such as inflammation, pain, and cancer. 2-[(3-Cyanophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has been shown to exhibit potent anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a key mediator of inflammation and pain. 2-[(3-Cyanophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has also been shown to exhibit anticancer properties by inducing apoptosis in cancer cells.

properties

IUPAC Name

2-[(3-cyanophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c14-7-11-2-1-3-12(6-11)20(18,19)15(9-13(16)17)8-10-4-5-10/h1-3,6,10H,4-5,8-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTYJXOUCCJSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN(CC(=O)O)S(=O)(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Cyanophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid

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